Frontalin
Overview
Description
Frontalin is a naturally occurring organic compound classified as a terpenoid and acetal. It is known for its role as a pheromone in various species, including bark beetles and Asian elephants . The compound has the IUPAC name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane and a molecular formula of C8H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Frontalin can be synthesized through several methods. One common approach involves starting from the ester of 8-phenylmenthol with pyruvic acid. The alcohol component acts as a chiral auxiliary. In the presence of lithium perchlorate, methylmagnesium bromide is added to the reactant. The resulting hydroxy group is then reacted with pyridinium dichromate, followed by the addition of a Grignard compound derived from 5-bromo-2-methylpent-1-ene. Reduction with lithium aluminum hydride removes the chiral auxiliary, yielding a diol. Subsequent reaction with ozone and reductive work-up with dimethyl sulfide produces (-)-frontalin. By reversing the order of the Grignard reagents, (+)-frontalin can be obtained .
Another synthetic route begins with a Diels-Alder reaction between 3-buten-2-one and methacrylic acid methyl ester. The methyl ester is reduced to a hydroxymethyl group using lithium aluminum hydride. Oxymercuration with mercury (II) acetate, followed by treatment with potassium hydroxide and sodium borohydride, hydroxylates the double bond and allows for direct cyclization to this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Frontalin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s acetal structure makes it susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding aldehyde and alcohol .
Common Reagents and Conditions
Oxidation: Pyridinium dichromate is commonly used for the oxidation of this compound intermediates during synthesis.
Reduction: Lithium aluminum hydride is used for the reduction of intermediates to yield this compound.
Substitution: Grignard reagents, such as methylmagnesium bromide, are used for the substitution reactions in the synthesis of this compound.
Major Products
The major products formed from these reactions include the diol intermediate and the final this compound compound. The specific enantiomer produced depends on the order of reagent addition during the synthesis .
Scientific Research Applications
Frontalin has a wide range of scientific research applications:
Mechanism of Action
Frontalin exerts its effects through its role as a pheromone. In bark beetles, it is produced by females to attract males and initiate aggregation. The compound interacts with olfactory receptors in the beetles, triggering behavioral responses that lead to mass attacks on host trees . In Asian elephants, this compound is secreted by males during musth, signaling mating readiness to females .
Comparison with Similar Compounds
Frontalin is unique among pheromones due to its dual role in different species. Similar compounds include:
exo-Brevicomin: Another pheromone used by bark beetles for aggregation.
Ipsdienol: A pheromone used by various bark beetle species for communication.
This compound’s uniqueness lies in its dual function as both a sex pheromone in elephants and an aggregation pheromone in bark beetles .
Properties
IUPAC Name |
(1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKCIZRVUVZPX-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(O1)(OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@](O1)(OC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041994 | |
Record name | Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28401-39-0 | |
Record name | (-)-Frontalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28401-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frontalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028401390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frontalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FRONTALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T71ZVB55P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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